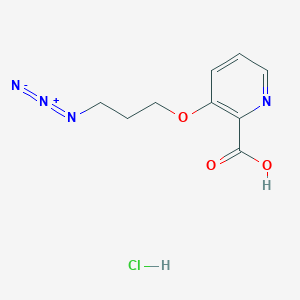
3-Bromo-2-cyano-5-(trifluoromethyl)aniline
Overview
Description
3-Bromo-2-cyano-5-(trifluoromethyl)aniline, also known as BCTA, is an organic compound used in a variety of scientific research applications. It is a colorless solid that has a melting point of 63-64°C and a boiling point of 175-176°C. BCTA is used in the synthesis of various compounds, with its most common use being in the production of pharmaceuticals. BCTA is also used in the synthesis of various materials, such as polymers, dyes, and pigments.
Scientific Research Applications
3-Bromo-2-cyano-5-(trifluoromethyl)aniline is used in a variety of scientific research applications. It is used in the synthesis of various compounds, with its most common use being in the production of pharmaceuticals. 3-Bromo-2-cyano-5-(trifluoromethyl)aniline is also used in the synthesis of various materials, such as polymers, dyes, and pigments. Additionally, 3-Bromo-2-cyano-5-(trifluoromethyl)aniline is used as a catalyst in organic synthesis, as a reagent for the preparation of organometallic compounds, and as a reactant in the synthesis of heterocyclic compounds.
Mechanism Of Action
The mechanism of action of 3-Bromo-2-cyano-5-(trifluoromethyl)aniline is not fully understood. However, it is believed that 3-Bromo-2-cyano-5-(trifluoromethyl)aniline acts as an electron-withdrawing group, which allows for the formation of a stable intermediate in the reaction. This intermediate then undergoes a rearrangement to form the desired product.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Bromo-2-cyano-5-(trifluoromethyl)aniline are not fully understood. However, it is believed that 3-Bromo-2-cyano-5-(trifluoromethyl)aniline may have some effect on the regulation of gene expression and on the metabolism of certain compounds. Additionally, 3-Bromo-2-cyano-5-(trifluoromethyl)aniline has been shown to have some effect on the activity of certain enzymes, such as cytochrome P450 enzymes.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Bromo-2-cyano-5-(trifluoromethyl)aniline in lab experiments include its high reactivity, its low cost, and its availability in a variety of forms. Additionally, 3-Bromo-2-cyano-5-(trifluoromethyl)aniline is a relatively stable compound, which makes it suitable for use in a variety of laboratory settings. The main limitation of using 3-Bromo-2-cyano-5-(trifluoromethyl)aniline in lab experiments is its toxicity, as it is classified as a hazardous substance.
Future Directions
The potential future directions for 3-Bromo-2-cyano-5-(trifluoromethyl)aniline research include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in the production of pharmaceuticals. Additionally, further research could be conducted to explore the potential uses of 3-Bromo-2-cyano-5-(trifluoromethyl)aniline in the synthesis of materials, such as polymers, dyes, and pigments. Finally, further research could be conducted to explore the potential uses of 3-Bromo-2-cyano-5-(trifluoromethyl)aniline as a catalyst in organic synthesis and as a reactant in the synthesis of heterocyclic compounds.
properties
IUPAC Name |
2-amino-6-bromo-4-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-1-4(8(10,11)12)2-7(14)5(6)3-13/h1-2H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAYFBUABIRUIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C#N)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-cyano-5-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid](/img/structure/B1449362.png)
![Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate](/img/structure/B1449364.png)
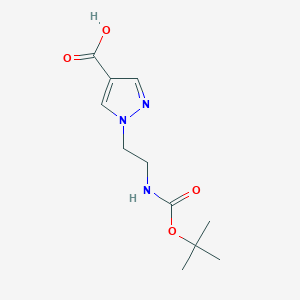
![1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidine](/img/structure/B1449368.png)
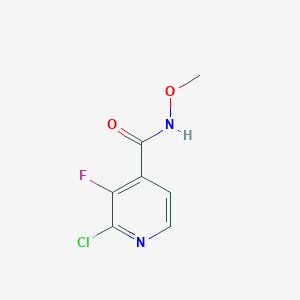
![1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1449373.png)
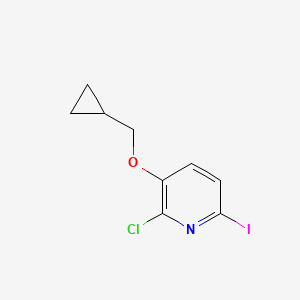
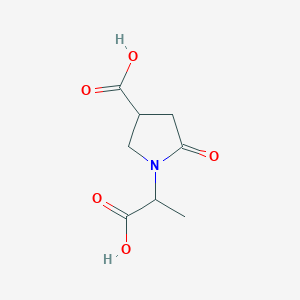
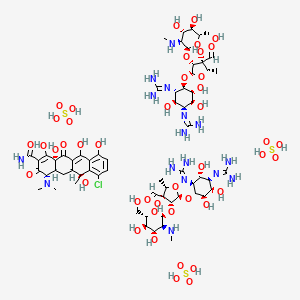
![Racemic-(4aS,7S,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B1449378.png)
![1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1449379.png)
![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1449380.png)
